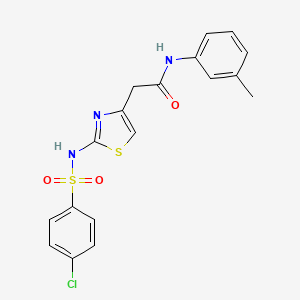
2-(2-(4-chlorophenylsulfonamido)thiazol-4-yl)-N-(m-tolyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-(4-chlorophenylsulfonamido)thiazol-4-yl)-N-(m-tolyl)acetamide is a synthetic organic compound that belongs to the class of sulfonamides. These compounds are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents. The presence of the thiazole ring and the sulfonamide group in its structure suggests potential biological activity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(4-chlorophenylsulfonamido)thiazol-4-yl)-N-(m-tolyl)acetamide typically involves the following steps:
Formation of the Thiazole Ring: This can be achieved by reacting a suitable α-haloketone with thiourea under basic conditions.
Introduction of the Sulfonamide Group: The thiazole intermediate is then reacted with 4-chlorobenzenesulfonyl chloride in the presence of a base such as triethylamine to form the sulfonamide.
Acetamide Formation: The final step involves the reaction of the sulfonamide-thiazole intermediate with m-tolylamine and acetic anhydride to form the desired compound.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反応の分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the thiazole ring or the methyl group of the m-tolyl moiety.
Reduction: Reduction reactions could target the sulfonamide group, potentially converting it to an amine.
Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
Oxidation: Products may include sulfoxides or sulfones.
Reduction: Products may include primary or secondary amines.
Substitution: Products may include halogenated or nitrated derivatives.
科学的研究の応用
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes involving sulfonamides.
Medicine: Potential use as an antimicrobial agent due to the presence of the sulfonamide group.
Industry: Possible applications in the development of new materials or as a catalyst in chemical reactions.
作用機序
The mechanism of action of 2-(2-(4-chlorophenylsulfonamido)thiazol-4-yl)-N-(m-tolyl)acetamide would likely involve interactions with biological targets such as enzymes or receptors. The sulfonamide group is known to inhibit bacterial dihydropteroate synthase, an enzyme involved in folate synthesis, which could explain its potential antimicrobial activity. The thiazole ring may also interact with various molecular targets, contributing to the compound’s overall biological effects.
類似化合物との比較
Similar Compounds
Sulfamethoxazole: Another sulfonamide with antimicrobial properties.
Thiazole-based Compounds: Various thiazole derivatives are known for their biological activity.
Uniqueness
2-(2-(4-chlorophenylsulfonamido)thiazol-4-yl)-N-(m-tolyl)acetamide is unique due to the combination of the thiazole ring and the sulfonamide group, which may confer distinct biological properties compared to other sulfonamides or thiazole derivatives.
生物活性
2-(2-(4-chlorophenylsulfonamido)thiazol-4-yl)-N-(m-tolyl)acetamide, with CAS number 922021-34-9, is a compound characterized by a thiazole ring and a sulfonamide group. Its unique structure suggests potential biological activities, particularly in the context of enzyme inhibition and therapeutic applications. This article reviews its biological activity, synthesizing findings from various studies and highlighting its potential as a pharmaceutical agent.
- Molecular Formula : C₁₈H₁₆ClN₃O₃S₂
- Molecular Weight : 421.9 g/mol
- Structure : The compound features a thiazole ring, chlorophenyl group, and an acetamide moiety, contributing to its reactivity and biological interactions.
Enzyme Inhibition
Research indicates that compounds with thiazole and sulfonamide functionalities often exhibit significant enzyme inhibitory properties. Specifically, studies have shown that related compounds can inhibit acetylcholinesterase (AChE), an enzyme linked to neurodegenerative diseases such as Alzheimer’s.
- Inhibition Mechanism : The sulfonamide group can form hydrogen bonds with the active site of AChE, while the thiazole ring enhances binding affinity due to π-stacking interactions with aromatic residues in the enzyme.
Case Studies
- Acetylcholinesterase Inhibition :
- Antimicrobial Evaluation :
Data Table: Biological Activities of Related Compounds
The mechanism through which this compound exerts its biological effects involves:
- Enzyme Binding : The compound interacts with target enzymes through hydrogen bonding and hydrophobic interactions.
- Cellular Impact : By inhibiting key enzymes like AChE, it may alter neurotransmitter levels, potentially providing therapeutic benefits in neurodegenerative conditions.
特性
IUPAC Name |
2-[2-[(4-chlorophenyl)sulfonylamino]-1,3-thiazol-4-yl]-N-(3-methylphenyl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClN3O3S2/c1-12-3-2-4-14(9-12)20-17(23)10-15-11-26-18(21-15)22-27(24,25)16-7-5-13(19)6-8-16/h2-9,11H,10H2,1H3,(H,20,23)(H,21,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSTRUHXCKVXVPQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)CC2=CSC(=N2)NS(=O)(=O)C3=CC=C(C=C3)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClN3O3S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













